molecular formula C15H21N3O2 B2602653 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034251-25-5

2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

Cat. No. B2602653
CAS RN: 2034251-25-5
M. Wt: 275.352
InChI Key: DQSZAOZFMUWEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a chemical compound with potential applications in scientific research. It is a synthetic compound that is used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

Thermal and Acid-Catalyzed Rearrangements

2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone may undergo thermal and acid-catalyzed rearrangements similar to those observed in certain pyridines and oxazines. These rearrangements involve tautomerism followed by cleavage of specific bonds, leading to the formation of various isomers and derivatives. Such reactions are crucial for understanding the stability and reactivity of this compound under different conditions, which is essential for its potential applications in chemical synthesis and drug development (Faragher & Gilchrist, 1979).

Biotransformation in Drug Metabolism

The compound's structural components, such as the cyclopropyl and piperidinyl groups, are relevant in the context of drug metabolism. For instance, the biotransformation pathways of drugs like prasugrel involve rapid deesterification followed by cytochrome P450-mediated formation of active metabolites. Understanding the interactions of similar structures with cytochromes P450 can provide insights into the metabolic pathways, potential drug interactions, and the formation of active drug metabolites (Rehmel et al., 2006).

Electrochemical Studies and Pharmaceutical Applications

Electrochemical studies of related compounds, including various cyclopropyl and piperidinyl derivatives, are significant for their pharmaceutical applications, particularly as antibacterial agents. These studies help in understanding the redox properties, stability, and reactivity of these compounds, which are critical for their biological activities and potential therapeutic uses (Srinivasu et al., 1999).

Photostability and Photoreactivity

Investigating the photostability and photoreactivity of similar compounds under various conditions can provide valuable information for their potential use in light-sensitive drug formulations. Such studies can help in designing compounds with improved stability and reduced phototoxicity, which is crucial for the safety and efficacy of photosensitive pharmaceuticals (Mella et al., 2001).

Synthesis and Drug Development

The synthesis and development of related compounds as CGRP receptor inhibitors highlight the importance of structural components like the cyclopropyl and piperidinyl groups in medicinal chemistry. Such research can lead to the discovery of new drugs with potential applications in treating various conditions, including migraines and cardiovascular diseases (Cann et al., 2012).

properties

IUPAC Name

2-cyclopropyl-1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-11-4-7-14(17-16-11)20-13-3-2-8-18(10-13)15(19)9-12-5-6-12/h4,7,12-13H,2-3,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSZAOZFMUWEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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